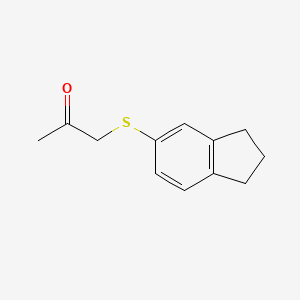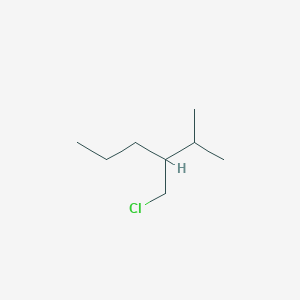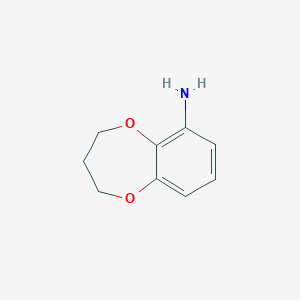![molecular formula C9H19NO B13196682 {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine is an organic compound with a unique structure that includes an oxane ring substituted with methyl groups and an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a methylamine derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
科学的研究の応用
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
類似化合物との比較
Similar Compounds
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(ethyl)amine: Similar structure but with an ethyl group instead of a methyl group.
{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(propyl)amine: Contains a propyl group, leading to different chemical properties.
Uniqueness
The uniqueness of {[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine lies in its specific stereochemistry and the presence of the oxane ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
1-[(2R,6S)-2,6-dimethyloxan-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C9H19NO/c1-7-4-9(6-10-3)5-8(2)11-7/h7-10H,4-6H2,1-3H3/t7-,8+,9? |
InChIキー |
OVFSHMLJLSCLKT-JVHMLUBASA-N |
異性体SMILES |
C[C@@H]1CC(C[C@@H](O1)C)CNC |
正規SMILES |
CC1CC(CC(O1)C)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


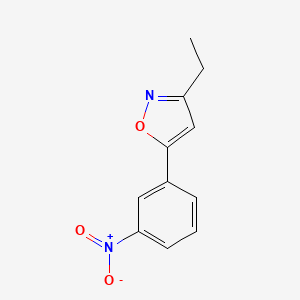
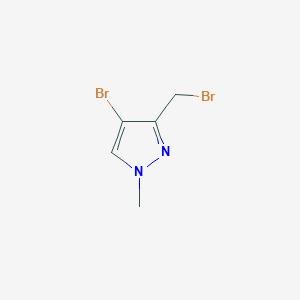
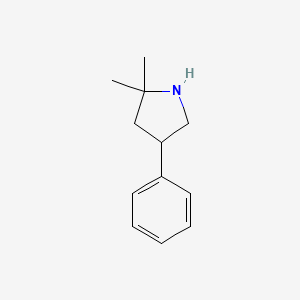


![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13196640.png)
![N-(2-Fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide](/img/structure/B13196650.png)
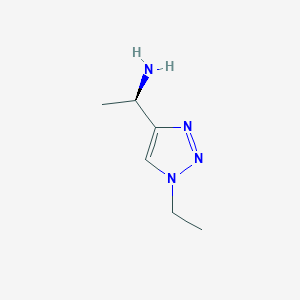
![2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid](/img/structure/B13196655.png)
![tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate](/img/structure/B13196668.png)
